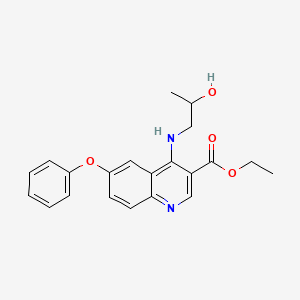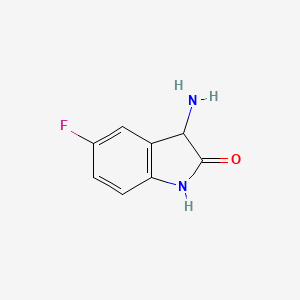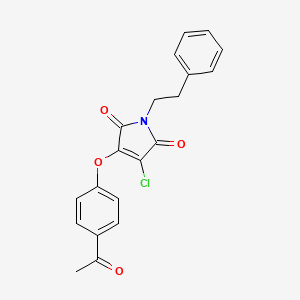
2-hydroxy-8-methyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Identifier (CID) 2748592 is known as meta-fluoro Acrylfentanyl. It is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. Meta-fluoro Acrylfentanyl is primarily used as an analytical reference standard in forensic and toxicological research. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Meta-fluoro Acrylfentanyl can be synthesized through a series of chemical reactions involving the introduction of a fluorine atom into the acrylfentanyl structure. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of the compound.
Introduction of the Fluorine Atom: A fluorine atom is introduced into the phenyl ring through a halogenation reaction.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group, which is achieved through a reaction with acryloyl chloride.
Industrial Production Methods
Industrial production of meta-fluoro Acrylfentanyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in a crystalline solid form and is purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Meta-fluoro Acrylfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of meta-fluoro Acrylfentanyl, which are often studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Meta-fluoro Acrylfentanyl is extensively used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify fentanyl analogs in biological samples.
Pharmacological Studies: Researchers study its pharmacological effects to understand the potency and toxicity of new synthetic opioids.
Metabolic Pathway Analysis: The compound is used to investigate the metabolic pathways and biotransformation of fentanyl analogs in the human body.
Wirkmechanismus
Meta-fluoro Acrylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic and euphoric effects. The compound’s high affinity for μ-opioid receptors contributes to its potency and potential for abuse .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Furanylfentanyl: Known for its high potency and similar mechanism of action.
4-Fluoro-Isobutyrylfentanyl: A fluorinated analog with distinct metabolic pathways.
Uniqueness
Meta-fluoro Acrylfentanyl is unique due to the presence of the fluorine atom in its structure, which influences its pharmacokinetic properties and metabolic stability. This fluorination can lead to differences in potency, duration of action, and metabolic pathways compared to other fentanyl analogs .
Eigenschaften
IUPAC Name |
2-hydroxy-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOMMRNDCZSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![PROPAN-2-YL 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B7789777.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B7789784.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-bromobenzoate](/img/structure/B7789791.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789794.png)
![3-Hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789799.png)

![1-(3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-4-hydroxy-2-methylquinolin-6-yl)ethanone](/img/structure/B7789804.png)

